4-[Methyl(oxolan-3-YL)amino]thiophene-2-carbaldehyde
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Overview
Description
4-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₃NO₂S and a molecular weight of 211.28 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is substituted with a methyl(oxolan-3-yl)amino group and a carbaldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of thiophene derivatives, including 4-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
4-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
4-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 4-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with molecular targets such as enzymes, receptors, and ion channels. For example, articaine acts as a voltage-gated sodium channel blocker, leading to its anesthetic effects . The exact molecular pathways involved can vary based on the specific thiophene derivative and its target.
Comparison with Similar Compounds
4-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative with an aldehyde group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-[methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-11(8-2-3-13-6-8)9-4-10(5-12)14-7-9/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
NQWUZXHJLYAHSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOC1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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